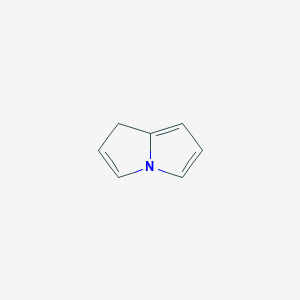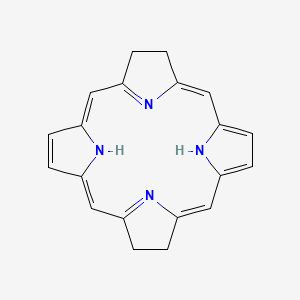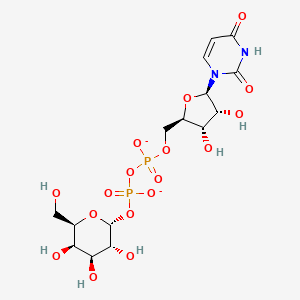
1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolizine is a pyrrolizine. It is a tautomer of a 3H-pyrrolizine.
Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrolizine and its derivatives have been utilized in various chemical syntheses and studies. The synthesis process often involves the formation of five-membered rings containing the B-N or N-B-N moiety, as demonstrated in the study of substituted 1H-2,1-benzazaboroles and 1H-pyrrolo[1,2-c][1,3,2]diazaborolidines (Hejda et al., 2014). Additionally, the molecular structures of pyrrolizin-3-one and its derivatives have been explored through various analytical methods, providing insights into their chemical properties and reactivity (Blockhuys et al., 2001).
Applications in Organic Synthesis
In organic synthesis, new 1H-pyrrolizine carboxylates have been effectively prepared via KHMDS-induced carbocyclization, demonstrating a practical and quick access to pyrrolizines and their derivatives (Yildirim & Suleiman, 2019). The synthesis of pyrrolizinone and pyrrolizino[1,2-a]pyrrolizin-5-one skeletons from pyrrole is another example of leveraging 1H-pyrrolizine in creating important alkaloid skeletons (Amudi et al., 2022).
Potential in Anticancer Research
1H-Pyrrolizine derivatives have been identified as promising scaffolds for anticancer drugs, with research focusing on their structure-activity relationships and antitumor properties (Belal & El-Gendy, 2014). This includes the synthesis and evaluation of derivatives like 5-substituted 2,3-dihydro-1H-pyrrolizine diesters for their antileukemic activity (Anderson & Corey, 1977).
Exploration in Natural Product Chemistry
Pyrrolizine alkaloids are often found in natural products, presenting unique structures and biological activities. A novel pyrrolizine alkaloid named punicagranine, isolated from Punica granatum, exhibited anti-inflammatory properties, showcasing the potential of these compounds in natural product research (Sun et al., 2019).
properties
CAS RN |
251-59-2 |
|---|---|
Product Name |
1H-pyrrolizine |
Molecular Formula |
C7H7N |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
1H-pyrrolizine |
InChI |
InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-3,5-6H,4H2 |
InChI Key |
ODMMNALOCMNQJZ-UHFFFAOYSA-N |
SMILES |
C1C=CN2C1=CC=C2 |
Canonical SMILES |
C1C=CN2C1=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(1-adamantylsulfamoyl)phenyl]-4-bromo-1-methyl-3-pyrazolecarboxamide](/img/structure/B1244334.png)
![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)
![1-(3-chloro-2-methylphenyl)-3-[(E)-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1244337.png)


![3-Cyano-2-methoxy-naphthalene-1-carboxylic acid {2-(3,4-dichloro-phenyl)-4-[4-(2-methanesulfinyl-phenyl)-piperidin-1-yl]-butyl}-methyl-amide](/img/structure/B1244342.png)
![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)
![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![N-[3-[[(3R,4R)-6-[(5,6-difluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1244350.png)

